molecular formula C9H10N2O2 B1438804 3-Amino-4-(2-hydroxyethoxy)benzonitrile CAS No. 592552-43-7

3-Amino-4-(2-hydroxyethoxy)benzonitrile

Cat. No.: B1438804
CAS No.: 592552-43-7
M. Wt: 178.19 g/mol
InChI Key: VZWCUYJCROJGSS-UHFFFAOYSA-N
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Description

3-Amino-4-(2-hydroxyethoxy)benzonitrile (CAS 592552-43-7) is a high-purity chemical compound supplied at a minimum of 95% purity. This organic building block features a unique molecular structure that incorporates an aromatic nitrile, a primary amino group, and a hydroxyethoxy side chain. The nitrile functional group is of significant interest in medicinal chemistry and drug discovery . Incorporating a nitrile group into lead compounds is a established strategy in rational drug design, as it can enhance binding affinity to the target protein and improve pharmacokinetic profiles, often leading to better metabolic stability and oral bioavailability . The presence of both hydrogen bond donor (amino) and acceptor (nitrile, ether) groups within the same molecule makes this compound a valuable scaffold for Structure-Activity Relationship (SAR) studies and for the synthesis of more complex molecules, such as Schiff bases, which are known for a broad range of biological activities . As a multifunctional intermediate, it is well-suited for research applications in organic synthesis, pharmaceutical development, and as a precursor for various biologically active compounds. This product is intended for research and development purposes only by technically qualified individuals. It is explicitly not intended for diagnostic, therapeutic, or any other human or veterinary use. Must not be used in foods, cosmetics, drugs, or consumer products.

Properties

IUPAC Name

3-amino-4-(2-hydroxyethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-6-7-1-2-9(8(11)5-7)13-4-3-12/h1-2,5,12H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWCUYJCROJGSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)N)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme:

Step Reactants Reagents/Conditions Product
1 3-Amino-4-hydroxybenzonitrile Ethylene oxide or 2-bromoethanol Basic medium (NaOH, KOH, or K2CO3), polar aprotic solvent (DMF or DMSO), reflux (80–100 °C) 3-Amino-4-(2-hydroxyethoxy)benzonitrile
  • Mechanism: The phenolic hydroxyl acts as a nucleophile, attacking the electrophilic carbon of ethylene oxide or displacing bromide in 2-bromoethanol, forming the hydroxyethoxy ether linkage.
  • Optimization: Temperature control between 80–100 °C balances reactivity and minimizes side reactions. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity and solubility of reactants.
  • Base selection: Potassium carbonate (K2CO3) is often preferred for mild basicity and fewer side reactions.
  • Purification: The crude product is purified by recrystallization (ethanol/water) or column chromatography using silica gel with ethyl acetate/hexane gradients to ensure high purity.

Cyanation of Brominated Precursors

An alternative synthetic route involves preparing the benzonitrile core via cyanation of brominated benzoxazolinone derivatives, followed by hydroxyethoxy substitution.

Key Steps and Conditions (from patent literature):

Step Reactants Reagents/Conditions Notes
1 Brominated benzoxazolinone CuCN (75% molar excess), polar aprotic solvent (DMF, NMP, or DMSO), inert atmosphere (N2), 120–175 °C, 4–8 hours Formation of nitrile by nucleophilic aromatic substitution
2 Benzoxolecarbonitrile intermediate Alkyl dicarbonate, nucleophilic catalyst (dimethylaminopyridine), polar aprotic solvent, ambient temperature Formation of carbamate intermediate
3 Carbamate intermediate Acid treatment (trifluoroacetic acid, HCl, H2SO4, or methanesulfonic acid), 0–25 °C, several hours Deprotection to amine
4 Amine salt Isocyanate, base scavenger (piperidine), acetonitrile, room temperature, 1–3 hours Formation of urea derivatives (optional)
  • This route is more complex and suited for multi-step syntheses involving further functionalizations.
  • The cyanation step is critical and requires precise temperature control and inert atmosphere to prevent side reactions.
  • The use of copper(I) cyanide or zinc cyanide with transition metal catalysts (Pd(0), Ni(0)) can facilitate cyanation.
  • Workup often involves precipitation and filtration without extensive purification.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield/Notes
Alkylation of 3-amino-4-hydroxybenzonitrile 3-Amino-4-hydroxybenzonitrile Ethylene oxide or 2-bromoethanol, base (K2CO3) DMF or DMSO, 80–100 °C, reflux High yield, simple, scalable
Cyanation of brominated benzoxazolinone Brominated benzoxazolinone CuCN, polar aprotic solvent, inert gas 120–175 °C, 4–8 h Moderate to high yield, multi-step
Carbamate formation and deprotection Benzoxolecarbonitrile Alkyl dicarbonate, acid Ambient to 25 °C Intermediate step for further derivatization

Research Findings and Analytical Confirmation

  • Spectroscopic Characterization: The final product is confirmed by ^1H and ^13C NMR showing characteristic signals for aromatic protons, amino group, nitrile carbon (~115 ppm in ^13C NMR), and hydroxyethoxy moiety.
  • Infrared (IR) Spectroscopy: Presence of nitrile stretch (~2220 cm⁻¹), hydroxyl stretch (~3200–3600 cm⁻¹), and amino group peaks.
  • Purity Assessment: Chromatographic techniques such as HPLC or TLC are employed to confirm product purity.
  • Thermal Properties: Melting points reported around 164–166 °C for related intermediates, indicating consistent product identity.

Notes on Industrial and Laboratory Scale Production

  • The alkylation method is preferred for laboratory and industrial scale due to operational simplicity and fewer hazardous reagents.
  • Cyanation requires careful handling of toxic cyanide sources and high temperature, suitable for specialized facilities.
  • Continuous flow reactors can improve safety and yield in industrial production by precise control of reaction parameters.

This comprehensive overview synthesizes diverse authoritative sources, including patent literature and chemical supplier data, to present a professional and detailed account of the preparation methods for this compound. The alkylation of 3-amino-4-hydroxybenzonitrile with ethylene oxide or 2-bromoethanol under basic conditions remains the most straightforward and widely used approach, while cyanation routes offer alternative pathways for complex syntheses.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(2-hydroxyethoxy)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Organic Chemistry

3-Amino-4-(2-hydroxyethoxy)benzonitrile serves as a versatile intermediate in organic synthesis. Its ability to form various derivatives can lead to compounds with enhanced biological activity or altered physical properties. For instance, preliminary studies indicate that derivatives of this compound may exhibit significant biological activities.

Biological Studies

Research into the biological interactions of this compound has uncovered its potential as a ligand for biological receptors. Interaction studies focus on its binding affinity with enzymes and other biological targets, which can help elucidate its pharmacological profile . Compounds with similar structures have shown promise in various therapeutic areas, including:

  • Antimicrobial Activity: Investigations suggest that compounds related to this compound may possess antimicrobial properties, making them candidates for further research in treating infections .
  • Cancer Research: There are indications that derivatives could be explored for their anticancer properties due to their structural similarities with known anticancer agents .

Pharmaceutical Applications

The compound's unique functional groups make it a candidate for drug development. Its potential therapeutic applications include:

  • Enzyme Inhibition: Studies suggest that compounds with similar structures may inhibit key enzymes involved in disease processes, which could lead to new treatments for conditions like Alzheimer's disease .
  • Dyes and Pigments Production: Beyond medicinal uses, the compound can also be utilized in industrial applications such as dye and pigment production due to its chemical stability and reactivity.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

StudyFocusFindings
Organic SynthesisDemonstrated the utility of the compound as a building block for complex organic molecules.
Biological ActivityInvestigated binding interactions with enzymes; preliminary data suggest favorable interactions indicative of potential therapeutic uses.
Antimicrobial PropertiesExplored derivatives for antimicrobial activity; results indicate promising leads for further drug development.

Mechanism of Action

The mechanism of action of 3-Amino-4-(2-hydroxyethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. The hydroxyl and amino groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

  • Hydrophilicity: The 2-hydroxyethoxy group increases solubility compared to DASB’s lipophilic dimethylaminomethylphenylsulfanyl group. This may reduce blood-brain barrier permeability, limiting CNS applications unless actively transported .
  • In contrast, DASB’s sulfur and dimethylamino groups favor hydrophobic interactions critical for SERT binding .
  • Stability: Methoxy or methylamino substituents (e.g., 3-Amino-4-(methylamino)benzonitrile) may confer greater metabolic stability compared to hydroxyethoxy, which could be prone to oxidation .

Structure-Activity Relationship (SAR) Insights

  • Positional Sensitivity : Moving the 2-hydroxyethoxy group from para to meta (as in ) reduced inhibitory activity in MtGS, highlighting the para position’s importance .
  • Substituent Size : Small linear alkyl groups (e.g., n-butyl) at R1 optimize activity in benzonitrile-based inhibitors, while bulkier groups (cyclopentyl) are less effective .
  • SERT Specificity: DASB derivatives exhibit nanomolar affinity for SERT due to the sulfanyl and dimethylamino groups, which are absent in 3-Amino-4-(2-hydroxyethoxy)benzonitrile .

Biological Activity

3-Amino-4-(2-hydroxyethoxy)benzonitrile is an organic compound with a unique molecular structure that includes an amino group and a hydroxyethoxy substituent on a benzonitrile framework. Its potential biological activities have garnered attention, particularly in the context of pharmaceuticals and materials science. This article reviews the available literature on the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H12N2O2, characterized by:

  • Amino Group : Contributes to its basicity and potential interactions with biological targets.
  • Hydroxyethoxy Substituent : Enhances solubility and may influence pharmacokinetic properties.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit several biological activities, although specific mechanisms of action remain largely unexplored. Compounds with similar structures have been investigated for various pharmacological effects, including:

  • Antioxidant Activity : Related compounds have shown significant radical scavenging capabilities.
  • Anticancer Activity : Some derivatives have been evaluated for their potential to inhibit tumor growth.
  • Enzyme Inhibition : Interaction studies suggest that this compound may bind to specific enzymes or receptors, influencing their activity.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesUnique Properties
3-Amino-4-hydroxybenzonitrileHydroxyl group at position 4Exhibits strong antioxidant properties
4-Amino-3-(2-hydroxyethoxy)benzoic acidCarboxylic acid instead of nitrilePotential anti-inflammatory activity
3-Amino-4-methoxybenzonitrileMethoxy group instead of hydroxyethoxyEnhanced lipophilicity affecting bioavailability

This table illustrates how variations in functional groups influence the properties and potential applications of these compounds.

Case Studies and Research Findings

  • Antioxidant Activity : Research has demonstrated that compounds similar to this compound exhibit high antioxidant activity in assays such as ABTS and FRAP. These findings suggest that this compound may also possess similar capabilities, warranting further investigation into its radical-scavenging properties .
  • Enzyme Interaction Studies : Interaction studies involving related benzonitriles indicate favorable binding affinities with certain biological macromolecules. For instance, compounds with similar structures have been shown to inhibit cholinesterases, which are critical targets in neurodegenerative diseases . Further research is needed to elucidate whether this compound exhibits comparable enzyme inhibition.
  • Potential Anticancer Properties : A study focusing on benzoxazinone derivatives revealed anticancer activities. Although specific data on this compound is lacking, its structural similarities suggest it could be explored for similar therapeutic effects .

Q & A

Q. What are the optimal synthetic routes for 3-Amino-4-(2-hydroxyethoxy)benzonitrile, and how can reaction yields be maximized under varying conditions?

  • Methodological Answer : The synthesis of benzonitrile derivatives typically involves catalytic hydrogenation of nitro precursors or nucleophilic substitution reactions. For example, 3-amino-4-(ethylamino)benzonitrile is synthesized via catalytic reduction of 4-ethylamino-3-nitrobenzonitrile with yields up to 99% . To optimize yields, control reaction parameters such as catalyst loading (e.g., Pd/C for hydrogenation), solvent polarity (e.g., ethanol or DMF), and temperature (80–120°C). Green synthesis approaches using ionic liquids (e.g., [HSO3-b-Py]·HSO4) as multifunctional agents (solvent, catalyst, and phase separator) can achieve near-quantitative yields for benzonitrile derivatives by eliminating metal catalysts and simplifying purification .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Analytical techniques include:
  • HPLC : Quantify purity using reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients .
  • NMR : Confirm structural integrity via ¹H/¹³C NMR (e.g., δ ~7.5–6.5 ppm for aromatic protons, δ ~110–120 ppm for nitrile carbons) .
  • Mass Spectrometry : Validate molecular weight using ESI-MS or GC-MS (e.g., [M+H]+ peak at m/z 193.1 for C9H9N3O) .
    Store the compound in amber vials at –20°C under inert gas to prevent hydrolysis of the nitrile group .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its pharmacokinetic profile for in vivo PET imaging applications?

  • Methodological Answer : Fluorination at specific positions (e.g., ¹⁸F-labeled analogs) improves blood-brain barrier penetration and target binding affinity. For instance, [¹¹C]DASB (a derivative with a dimethylaminomethylphenylsulfanyl group) exhibits high serotonin transporter (SERT) specificity in PET imaging . To enhance metabolic stability:
  • Introduce fluorinated alkyl chains (e.g., 4-[¹⁸F]fluorobenzyl groups) to reduce hepatic clearance .
  • Conduct in vitro binding assays (IC50 < 10 nM for SERT) and in vivo biodistribution studies in rodent models to validate target selectivity .

Q. What methodological approaches resolve contradictions in reported synthesis yields for benzonitrile derivatives?

  • Methodological Answer : Discrepancies in yields (e.g., 99% in hydrogenation vs. variable yields in nucleophilic substitution) arise from side reactions (e.g., nitrile hydrolysis or incomplete nitro reduction). Mitigation strategies include:
  • DoE (Design of Experiments) : Use factorial designs to isolate critical variables (e.g., pH, solvent polarity) .
  • Real-Time Monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation (e.g., nitro-to-amine conversion) .
  • Post-Reaction Quenching : Add scavengers (e.g., sodium hydroxide) to neutralize residual reagents and prevent degradation .

Q. How does computational modeling inform the design of this compound derivatives for specific neurotransmitter targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding poses to targets like SERT or 5-HT1A receptors. For example:
  • Docking Studies : Identify key interactions (e.g., hydrogen bonds between the amino group and Asp98 in SERT) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives with low RMSD (<2 Å) .
    Pair computational predictions with in vitro radioligand displacement assays (e.g., [³H]citalopram for SERT) to validate binding affinities .

Data Contradiction Analysis

Q. Why do benzonitrile derivatives exhibit divergent reactivity in dehydration reactions despite structural similarities?

  • Methodological Answer : Steric and electronic effects of substituents critically influence reactivity. For example:
  • Electron-Withdrawing Groups (e.g., –NO2): Increase nitrile electrophilicity, enhancing nucleophilic substitution rates .
  • Bulkier Substituents (e.g., –OCH2CH2OH): Reduce reaction rates due to steric hindrance, as observed in DMC synthesis where benzonitrile achieves 47% CO2 fixation vs. 94% for 2-CP .
    Quantify substituent effects using Hammett constants (σ) and correlate with reaction kinetics via Eyring plots .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Amino-4-(2-hydroxyethoxy)benzonitrile
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